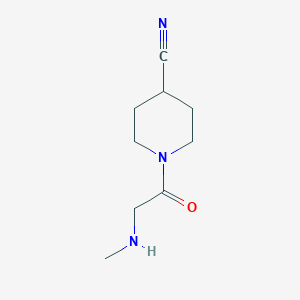![molecular formula C6H9N3O2 B1479015 5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097985-78-7](/img/structure/B1479015.png)
5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Übersicht
Beschreibung
5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves a visible light-induced diastereoselective process . This process uses 2H-azirines and maleimides in the presence of an organic photocatalyst . The method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis
The molecular structure of 5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is complex and involves several functional groups . It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The key step is a [3+2] cycloaddition reaction of 2H-azirines with maleimides, which is promoted by visible light .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, focusing on unique applications across different fields:
Anti-inflammatory and Antioxidant Agents
Pyrrolo[3,4-c]pyrrole derivatives have shown promise as anti-inflammatory and antioxidant agents. Studies suggest they may possess good membrane permeability, which could be beneficial in developing new therapeutic drugs .
Anti-Cancer Agents
Research indicates potential for these compounds in the design and synthesis of novel anti-cancer agents. The structural optimization of these molecules could lead to the development of drugs with specific biological activities .
Synthetic Chemistry
A new synthetic route has been developed based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, leading to polyfunctional hexahydropyrrolo[3,4-b]pyrroles. This showcases the compound’s versatility in synthetic organic chemistry .
Cycloaddition Reactions
The compound is used in (3+2) cycloaddition reactions to construct tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with various heterocycles. This method is significant for creating complex molecular architectures in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-1-3-4(2-9)6(11)8-5(3)10/h3-4H,1-2,7H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARHCQOOYTMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478933.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)

![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)
![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)
![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)